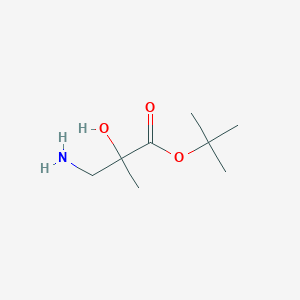

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate

Description

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is a branched ester derivative featuring a tert-butyl ester group, an amino functionality, and a hydroxyl group adjacent to a methyl substituent on the propanoate backbone. This structural complexity confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 3-amino-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTIYVJWKYSYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate has several notable applications:

Organic Synthesis:

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the construction of various chemical architectures necessary for advanced materials and pharmaceuticals.

Biochemical Research:

- Peptide Synthesis: It is utilized as a building block in peptide synthesis due to its amino and hydroxy functional groups, which are crucial for forming peptide bonds.

- Influence on Biochemical Pathways: Research indicates it may influence lipid metabolism and other biochemical pathways, making it a subject of interest for studies related to metabolic diseases.

Medicinal Chemistry:

- Prodrug Development: The compound is explored for its potential use in drug design, particularly as a prodrug that can enhance bioavailability and therapeutic efficacy.

- Pharmacological Studies: Its structural features suggest possible interactions with biological targets such as enzymes and receptors, indicating potential antimicrobial, antiviral, and anticancer activities.

Case Study 1: Peptide Synthesis Efficiency

In a study focusing on the efficiency of peptide synthesis using this compound, researchers found that it provided high yields when used as a coupling reagent in solid-phase peptide synthesis. The steric hindrance from the tert-butyl group was noted to protect the amino group during reactions, leading to fewer side products.

Another investigation assessed the biological activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antimicrobial properties against various bacterial strains, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-amino-2-hydroxy-2-methylpropanoate with structurally related compounds, focusing on molecular properties, applications, and safety considerations.

Structural and Functional Differences

- Ester Group Variations : The tert-butyl group in the target compound and its analogs (e.g., ) provides superior steric shielding compared to ethyl esters (e.g., ), reducing hydrolysis rates and enhancing shelf stability. However, ethyl esters may exhibit better aqueous solubility due to lower hydrophobicity .

- Substituent Effects: The trifluoromethyl-benzyl group in significantly increases lipophilicity, making it suitable for targeting lipid-rich biological membranes.

- Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and solubility, facilitating purification and formulation in drug development .

Stability and Reactivity

- Steric Effects : Tert-butyl esters resist enzymatic and acidic hydrolysis better than ethyl esters, making them preferred for prolonged storage .

- Hydroxyl Group Reactivity : The hydroxyl group in the target compound may participate in oxidation reactions or serve as a site for further derivatization (e.g., glycosylation, phosphorylation) .

Research Findings and Data Gaps

- Synthetic Utility : demonstrates methods for synthesizing tert-butyl esters via coupling reactions, suggesting analogous routes for the target compound .

Biological Activity

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl group attached to a chiral center, which contributes to its biological activity. The presence of the amino and hydroxyl functional groups enhances its solubility and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxy-2-methylpropanoate with an appropriate amine under controlled conditions. Various synthetic routes have been explored, including the use of coupling reagents to facilitate the formation of the amide bond.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Mycobacterium avium subsp. paratuberculosis and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid .

Anticancer Potential

Several derivatives of the compound have been evaluated for their anticancer properties. A notable study reported that certain modifications led to compounds exhibiting potent inhibitory activity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Compounds with similar structures have been reported to alter membrane permeability, which can disrupt cellular homeostasis and enhance drug uptake .

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, thus impeding the growth of pathogens or cancer cells .

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis through ROS-mediated pathways .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various tert-butyl derivatives against resistant strains of bacteria. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship crucial for future drug design .

Case Study 2: Anticancer Activity

In another research effort, a series of tert-butyl derivatives were synthesized and tested for their anticancer properties. The most promising compound showed an IC50 value of 0.69 µM against HeLa cells, indicating high potency compared to traditional treatments .

Research Findings Summary Table

Preparation Methods

Starting Materials

- (S)-2-methylpropanoic acid or related α-hydroxy acids are commonly used as starting points.

- Protecting groups such as tert-butyl esters are introduced to stabilize the carboxyl functionality.

Esterification

- The carboxylic acid group is esterified with tert-butyl alcohol.

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed.

- Reaction conditions typically involve reflux in anhydrous solvents or mixed solvent systems (e.g., 1,4-dioxane and water) to facilitate ester formation.

- The tert-butyl group provides steric hindrance, improving hydrolytic stability.

Amination

- The ester intermediate is subjected to amination to introduce the amino group at the 3-position.

- Amination can be performed using ammonia or amine sources under dehydrating conditions.

- Reagents like thionyl chloride or phosphorus trichloride may be used to activate the ester for nucleophilic substitution.

- Reaction temperature and time are optimized to maximize yield and minimize side reactions.

Alternative Synthetic Approaches and Chiral Resolution

- Chiral resolution techniques or asymmetric synthesis methods are applied to obtain enantiomerically pure products.

- Dynamic kinetic resolution using enzymatic catalysis (e.g., lipases) under mild conditions (pH ~7, 25°C) can enhance stereoselectivity.

- Chiral chromatography (e.g., Chiralpak® IA columns) is used for enantiomer separation when racemates are formed.

Industrial Production Methods

- Continuous flow microreactor systems are increasingly employed for scalable and efficient synthesis.

- Flow chemistry offers advantages such as improved heat transfer, precise control over reaction times, and reduced side-product formation.

- Catalysts and optimized stoichiometry ensure high enantioselectivity and purity.

- Purification typically involves extraction and chromatographic techniques (e.g., silica gel chromatography with ethyl acetate/hexane mixtures).

Purification and Characterization

- Crude products are purified using solvent mixtures such as petroleum ether and ethyl acetate in ratios like 3:1.

- Purity is confirmed by spectroscopic methods including ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry.

- Key NMR signals include ester tert-butyl group singlets (~1.4 ppm) and amino group resonances.

- Stability studies under varying pH and temperature conditions guide storage and handling protocols.

Summary Table of Preparation Steps

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1. Starting Material | (S)-2-methylpropanoic acid or α-hydroxy acid derivatives | Commercially available or synthesized | Chiral purity critical |

| 2. Esterification | Reaction with tert-butyl alcohol and acid catalyst | Acid catalyst (H2SO4 or p-TsOH), reflux | Esterification under anhydrous or mixed solvents |

| 3. Amination | Introduction of amino group via nucleophilic substitution | Ammonia or amine source, dehydrating agents | Use of thionyl chloride or PCl3 to activate ester |

| 4. Purification | Extraction and chromatography | Petroleum ether/ethyl acetate (3:1) | Silica gel chromatography for >95% purity |

| 5. Chiral Resolution (if needed) | Enzymatic or chromatographic separation | Lipase catalysis, chiral HPLC | Ensures enantiomeric excess |

Representative Research Findings

- A patent on the synthesis of related α-hydroxy acids describes diazotization of 2-methyl-L-phenylalanine hydrochloride in a 1,4-dioxane/water mixture with dilute sulfuric acid and sodium nitrite, followed by purification with petroleum ether/ethyl acetate mixtures, providing a scalable and less toxic method.

- Industrial synthesis favors continuous flow processes to improve yield and enantioselectivity, minimizing racemization and side reactions.

- Protecting groups such as tert-butyl esters are preferred for their acid-labile stability and steric protection, which prevent premature hydrolysis during synthesis and storage.

Q & A

Q. What are the key functional groups in tert-butyl 3-amino-2-hydroxy-2-methylpropanoate, and how do they influence its reactivity and applications in synthetic chemistry?

The compound contains three critical functional groups:

- tert-butyl ester : Provides steric bulk, enhancing stability against hydrolysis and enabling selective deprotection in multi-step syntheses .

- Amino group (-NH2) : Participates in nucleophilic reactions, such as peptide coupling or Schiff base formation, and can act as a hydrogen bond donor .

- Hydroxyl group (-OH) : Contributes to hydrogen bonding and polarity, affecting solubility and crystallization behavior .

Methodological Insight :

In peptide synthesis, the tert-butyl group protects the carboxylate during amine coupling, while the hydroxyl group may require temporary protection (e.g., silylation) to prevent side reactions. Post-synthesis, the tert-butyl group is removed via acidolysis (e.g., TFA), leaving the carboxylate free for further modification .

Q. What synthetic routes are commonly employed to prepare this compound, and what factors influence yield and purity?

Primary Routes :

- Step 1 : Condensation of tert-butyl chloroformate with a β-amino alcohol derivative under basic conditions (e.g., triethylamine in THF) to form the ester .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during esterification .

- Base selection : Triethylamine effectively neutralizes HCl byproducts, but excess base can lead to racemization in chiral analogs .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm and hydroxyl proton broadening due to hydrogen bonding .

- ¹³C NMR : The ester carbonyl appears at ~170 ppm, while the quaternary tert-butyl carbon resonates near 28 ppm .

- IR Spectroscopy : Confirm the presence of N-H (3300–3500 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .

- TLC : Monitor reaction progress using silica plates with UV visualization or ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of chiral analogs of this compound?

Challenges : Racemization at the α-carbon of the amino alcohol during esterification or deprotection steps.

Q. Methodological Solutions :

- Low-temperature reactions : Conduct esterification at –20°C to minimize kinetic resolution issues .

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to induce enantioselectivity during key steps .

- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) for post-synthesis purification .

Validation : Compare experimental optical rotation values with literature data and confirm enantiomeric excess (ee) via chiral HPLC .

Q. How should researchers resolve conflicting spectroscopic data when characterizing derivatives of this compound?

Common Contradictions :

- Overlapping NMR signals in diastereomeric mixtures.

- Ambiguous IR assignments due to similar functional groups in analogs.

Q. Resolution Strategies :

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between regioisomers .

- X-ray crystallography : Use single-crystal diffraction (e.g., SHELXL ) to unambiguously determine molecular geometry.

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What role does this compound play in the design of prodrugs or enzyme inhibitors, and how can its stability under physiological conditions be evaluated?

Applications :

- Prodrug design : The tert-butyl ester enhances lipophilicity for membrane penetration, with enzymatic hydrolysis releasing active carboxylic acids in vivo .

- Enzyme inhibition : The amino and hydroxyl groups mimic transition states in serine protease or kinase active sites .

Q. Stability Assessment :

- In vitro hydrolysis studies : Incubate the compound in phosphate buffer (pH 7.4) at 37°C and monitor degradation via LC-MS.

- Plasma stability : Test against human plasma to evaluate esterase-mediated cleavage .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Troubleshooting :

- Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted tert-butyl chloroformate) .

- Protection/deprotection strategies : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to prevent side reactions during amine coupling .

- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions to improve heat dissipation and reproducibility .

Q. What are the implications of substituting the tert-butyl group with other esters (e.g., methyl or benzyl) in derivatives of this compound?

Functional Impact :

- Stability : Methyl esters hydrolyze faster than tert-butyl analogs under acidic conditions, altering drug release profiles .

- Solubility : Benzyl esters increase hydrophobicity, potentially reducing aqueous solubility but improving lipid bilayer penetration .

Methodological Approach :

Synthesize analogs via parallel esterification (e.g., using methyl or benzyl chloroformate) and compare pharmacokinetic properties using in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.